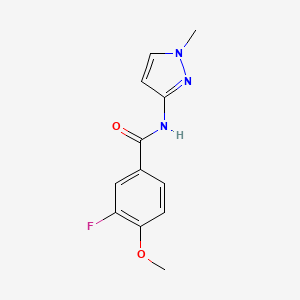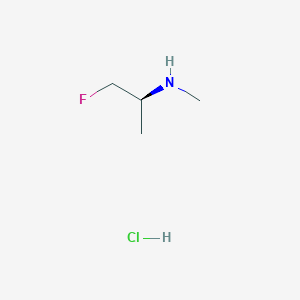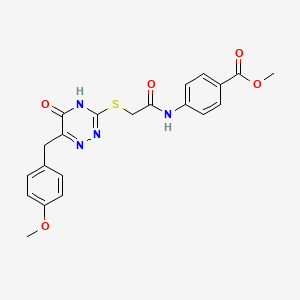![molecular formula C11H17NO4 B2521791 (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 615575-74-1](/img/structure/B2521791.png)
(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,4S,5S)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (hereafter referred to as Boc-ABAH-5-carboxylic acid) is a synthetic, chiral, bicyclic carboxylic acid that has been used in a variety of scientific research applications. It has been used in a wide range of laboratory experiments, from protein synthesis to drug discovery. Boc-ABAH-5-carboxylic acid is particularly useful in the field of medicinal chemistry due to its ability to act as a prodrug, a precursor to active pharmaceuticals.
Scientific Research Applications
Synthesis and Structural Applications
(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid , a structurally unique compound, has been a subject of interest due to its applications in the synthesis of complex molecules. Notably, it is employed in the creation of a key chiral bicyclic proline fragment used in constructing boceprevir, a potent anti-HCV drug. This synthesis leverages cis-cypermethric acid, highlighting the compound's utility in generating cyclopropane rings essential for the target compound (Kallam et al., 2017).
Additionally, the compound has been used to explore the ordered secondary structure of homooligomers, like (1S,4R,5R)-5-syn-carboxy-2-azabicyclo[2.1.1]hexane. Studies involving CD spectra, solution NMR, and X-ray analyses indicate that even without internal hydrogen bonding, these structures exhibit ordered conformations, showcasing the compound's significance in understanding and harnessing structural chemistry (Krow et al., 2010).
Conformational Studies and Biological Activity Insights
The compound's derivatives have shown intriguing applications in biological and conformational studies. For instance, derivatives like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, demonstrating the compound's potential in medicinal chemistry (Ningsanont et al., 2003). Furthermore, the compound's role in the synthesis of bridged bicyclic morpholine amino acids, which serve as compact modules potentially modulating drug candidates' physicochemical and pharmacokinetic properties, emphasizes its versatility in drug design (Kou et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "Boc2O", "NaH", "Boc2O2", "HCl", "NaOH", "Na2CO3", "SOCl2", "NaHCO3", "H2O", "EtOAc", "CH2Cl2", "MeOH", "AcOH", "NaBH4", "NaNO2", "HClO4", "CuBr2", "H2O2", "NaH2PO4", "Na2SO4", "NH4Cl", "Et3N", "DCC", "DMF", "TEA", "TFA", "DCM" ], "Reaction": [ "Protection of the amine group with Boc2O in the presence of NaH", "Formation of the bicyclic ring system by treating the protected amine with Boc2O2 and HCl, followed by deprotection with NaOH", "Introduction of the carboxylic acid group by treating the resulting amine with Na2CO3 and SOCl2, followed by hydrolysis with NaHCO3 and H2O", "Purification of the product by extraction with EtOAc and drying over Na2SO4", "Reduction of the carboxylic acid group to the alcohol using NaBH4", "Diazo coupling of the resulting alcohol with NaNO2 and HClO4 in the presence of CuBr2", "Oxidation of the resulting diazo compound with H2O2", "Acidification of the reaction mixture with HCl and extraction with EtOAc", "Purification of the product by column chromatography using DCM as the eluent", "Deprotection of the amine group with TFA in the presence of TEA", "Purification of the final product by precipitation with MeOH and drying over Na2SO4" ] } | |
CAS RN |
615575-74-1 |
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1 |
InChI Key |
VGONMHFNYUTBCO-BIIVOSGPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)
![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)
![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)

![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)



